Cas no 2229617-21-2 (2-bromo-6-methoxy-3-2-(methylamino)ethylphenol)

2-bromo-6-methoxy-3-2-(methylamino)ethylphenol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol
- 2229617-21-2
- EN300-1935577
- 2-bromo-6-methoxy-3-2-(methylamino)ethylphenol
-
- インチ: 1S/C10H14BrNO2/c1-12-6-5-7-3-4-8(14-2)10(13)9(7)11/h3-4,12-13H,5-6H2,1-2H3
- InChIKey: QGCGGXPHXKPKSF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1CCNC)OC)O
計算された属性
- せいみつぶんしりょう: 259.02079g/mol
- どういたいしつりょう: 259.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-bromo-6-methoxy-3-2-(methylamino)ethylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935577-2.5g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1935577-5.0g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 5g |
$3273.0 | 2023-05-23 | ||
Enamine | EN300-1935577-0.25g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1935577-1.0g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 1g |
$1129.0 | 2023-05-23 | ||
Enamine | EN300-1935577-5g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1935577-0.05g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1935577-0.5g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1935577-10g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1935577-10.0g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 10g |
$4852.0 | 2023-05-23 | ||
Enamine | EN300-1935577-0.1g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.1g |
$993.0 | 2023-09-17 |
2-bromo-6-methoxy-3-2-(methylamino)ethylphenol 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
2-bromo-6-methoxy-3-2-(methylamino)ethylphenolに関する追加情報
Introduction to 2-Bromo-6-Methoxy-3-(2-(Methylamino)ethyl)phenol (CAS No. 2229617-21-2)
2-Bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol (CAS No. 2229617-21-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo substituent, a methoxy group, and a methylaminoethyl moiety. These functional groups contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol can be represented as C11H15BrNO2. The presence of the bromine atom imparts halogen bonding capabilities, which can influence the compound's interactions with biological targets. The methoxy group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability. The methylaminoethyl moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions.
Recent studies have explored the potential applications of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies in animal models have demonstrated that 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol can reduce inflammation and alleviate pain, making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol has also been investigated for its neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways and reduce oxidative damage.
In the realm of cancer research, 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol has shown promise as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. Furthermore, it has been found to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings suggest that 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol may have potential as a novel anticancer drug.
The pharmacokinetic properties of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol have also been studied to assess its suitability for therapeutic use. In vitro assays have shown that this compound exhibits good solubility and stability under physiological conditions. Animal studies have demonstrated that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development.
To further validate the therapeutic potential of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials aim to provide comprehensive data on the compound's pharmacological profile and to identify any potential side effects or adverse reactions. The results from these trials will be crucial in determining whether this compound can be advanced to later stages of drug development.
In conclusion, 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol (CAS No. 2229617-21-2) is a multifaceted compound with diverse biological activities and therapeutic potentials. Its unique chemical structure endows it with anti-inflammatory, neuroprotective, and anticancer properties, making it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great promise for addressing unmet medical needs in various disease areas.
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